molecular formula C12H23NO3 B13977262 Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B13977262
M. Wt: 229.32 g/mol
InChI Key: PKMWPVLUYSIJNS-VIFPVBQESA-N
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Description

Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a hydroxymethyl substituent at the 5-position and geminal dimethyl groups at the 2-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability and modulating solubility. This compound is of interest in medicinal chemistry as a precursor for drug candidates, particularly in the synthesis of antiviral agents and enzyme inhibitors.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-9(8-14)6-7-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m0/s1

InChI Key

PKMWPVLUYSIJNS-VIFPVBQESA-N

Isomeric SMILES

CC1(CC[C@H](N1C(=O)OC(C)(C)C)CO)C

Canonical SMILES

CC1(CCC(N1C(=O)OC(C)(C)C)CO)C

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Starting from chiral pyrrolidine or pyrrolidine derivatives,
  • Introduction or protection of the amino group as a tert-butyl carbamate (BOC) group,
  • Installation or preservation of the hydroxymethyl substituent at the 5-position,
  • Control of stereochemistry to obtain the (S)-enantiomer,
  • Use of protecting groups and selective reagents to achieve high yields and purity.

Reported Synthetic Routes

Boc Protection of Pyrrolidin-2-ylmethanol Derivatives

One common approach is the protection of pyrrolidin-2-ylmethanol with di-tert-butyl dicarbonate (BOC anhydride) under mild conditions. The reaction is typically carried out in dichloromethane (CH2Cl2) at room temperature (around 20°C) for 16 hours, sometimes in the presence of a base such as triethylamine to facilitate the reaction. The product is tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, a close analog of the target compound.

Table 1: Boc Protection Reaction Conditions and Yields

Yield Reaction Conditions Notes on Experiment
98% CH2Cl2, 20°C, 16 h 2-pyrrolidinemethanol (1.98 mmol), di-tert-butyl dicarbonate (1.98 mmol), no base mentioned; purified by column chromatography
90% CH2Cl2, 20°C, overnight, with triethylamine Pyrrolidin-2-ylmethanol (4.95 mmol), di-tert-butyl dicarbonate (9.89 mmol), triethylamine (7.42 mmol); aqueous workup and extraction
48% CH2Cl2, 20°C, 3 h, with triethylamine Pyrrolidin-2-ylmethanol (4.99 mmol), triethylamine (9.9 mmol), BOC anhydride (6 mmol); column chromatography purification

This method is straightforward and yields high purity products suitable for further synthetic steps.

Multi-step Synthesis from DL-Proline

A more elaborate method starts from DL-proline, which is converted into the hydroxymethyl pyrrolidine derivative via reduction and subsequent Boc protection.

  • DL-proline is treated with boron trifluoride etherate and borane-tetrahydrofuran complex at 0°C to room temperature for 16 hours to reduce the carboxylic acid to the corresponding alcohol.
  • The reaction mixture is then refluxed with sodium hydroxide to complete the reduction.
  • After workup, the crude product is treated with di-tert-butyl dicarbonate and potassium carbonate in diethyl ether-water mixture at room temperature for 16 hours to install the Boc protecting group.
  • Purification by silica gel chromatography affords the Boc-protected hydroxymethyl pyrrolidine derivative.

This method achieves a 76% yield of the target compound as a colorless oil and is advantageous for its use of inexpensive starting materials and relatively mild conditions.

Alternative Synthetic Routes Involving Enzymatic and Chemical Transformations

Patent literature describes alternative methods involving enzymatic reduction of methyl 4-chloro-3-oxobutanoate to (S)-methyl 4-chloro-3-hydroxybutanoate, followed by chemical transformations including reaction with tert-butyl acetate in the presence of lithium hexamethyldisilazide or lithium diisopropylamide at low temperatures to yield intermediates that can be converted to the target compound after further selective reductions and protections.

Research Outcomes and Analytical Data

Yields and Purity

  • Boc protection of pyrrolidin-2-ylmethanol derivatives generally gives yields ranging from 48% to 98%, depending on reaction time, temperature, and use of base catalysts.
  • Multi-step reduction and protection starting from DL-proline yield around 76% of the target compound with good purity.
  • Purification is typically achieved by silica gel column chromatography using gradients of methanol in dichloromethane or hexane-ethyl acetate mixtures.

Spectroscopic Characterization

Typical ^1H NMR data for this compound analogs show:

  • Signals corresponding to the tert-butyl group as a singlet near 1.46 ppm,
  • Multiplets for the pyrrolidine ring protons between 3.2 and 4.8 ppm,
  • Hydroxymethyl protons appearing as broad signals around 3.5-4.0 ppm,
  • Coupling patterns consistent with the stereochemistry of the (S)-enantiomer.

Process Conditions and Optimization

  • Use of triethylamine enhances the reaction rate and yield in Boc protection steps.
  • Reaction temperature is generally maintained at room temperature (~20°C) to avoid side reactions.
  • Reaction times vary from 3 hours to overnight (16 hours), with longer times favoring higher yields.
  • Workup involves aqueous quenching, organic extraction, drying, and chromatographic purification.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Boc protection in CH2Cl2 Pyrrolidin-2-ylmethanol Di-tert-butyl dicarbonate, RT, 16 h 90-98 With or without triethylamine
Boc protection with TEA Pyrrolidin-2-ylmethanol Di-tert-butyl dicarbonate, triethylamine, RT 48-90 Shorter reaction time reduces yield
Reduction and Boc protection DL-Proline BF3 etherate, borane-THF, NaOH, BOC2O, K2CO3 76 Multi-step, mild conditions
Enzymatic + chemical synthesis Methyl 4-chloro-3-oxobutanoate Enzymatic reduction, LDA or LiHMDS, tert-butyl acetate Variable Requires special equipment (patent)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used and can include ethers, amines, or other substituted derivatives.

Scientific Research Applications

Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. It can also participate in chemical transformations, facilitating the synthesis of complex molecules by providing stability and reactivity to specific functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate ()
  • Key Differences :
    • Contains a pyridinyloxy-methyl group instead of hydroxymethyl.
    • Stereochemistry: (2R,5S) configuration vs. (S)-5 in the target compound.
  • Synthetic Route :
    • Prepared using cesium carbonate and DMSO, indicating compatibility with polar aprotic solvents and mild bases.
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate ()
  • Key Differences :
    • Hydroxymethyl replaced with mesyloxy (sulfonate ester) group.
  • Reactivity :
    • The mesyloxy group acts as a superior leaving group, enabling nucleophilic substitution reactions (e.g., SN2), unlike the hydroxymethyl group, which requires activation for similar reactivity .
tert-Butyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate ()
  • Key Differences :
    • Iodine substituent at the 2-position.
  • Applications :
    • Iodo derivatives are intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways distinct from hydroxymethyl-functionalized analogs .

Stereochemical and Conformational Analysis

  • Target Compound :
    • (S)-configuration at C5 and geminal dimethyl groups at C2 enforce a rigid pyrrolidine ring, reducing conformational flexibility.
  • Analog in :
    • Features (2S,4S,5R) stereochemistry and a dioxolane ring, increasing steric bulk and altering ring puckering compared to the target compound.

Physicochemical Properties

Table 1: Key Physicochemical Comparisons
Compound Molecular Weight (g/mol) Key Functional Groups LogP* Predicted
Target Compound ~245.3 Hydroxymethyl, Boc, dimethyl 1.2–1.5
Pyridinyloxy Derivative () ~307.4 Pyridinyloxy, Boc 2.0–2.3
Mesyloxy Derivative () ~279.3 Mesyloxy, Boc 1.8–2.1
Iodo Derivative () ~325.2 Iodo, Boc 2.5–2.8

*LogP values estimated using QSPR models ().

  • Solubility : The hydroxymethyl group enhances aqueous solubility relative to halogenated or aromatic analogs.
  • Stability : Geminal dimethyl groups in the target compound improve steric protection against ring-opening reactions compared to less-substituted analogs.

Biological Activity

Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. Its unique structural features contribute to its notable biological activities, making it a subject of interest in pharmaceutical research. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a hydroxymethyl group at the 5-position and a tert-butyl group along with two methyl groups at the 2-position. The molecular formula includes nitrogen and oxygen, which influence its reactivity and biological properties.

Feature Description
Molecular Formula C13_{13}H23_{23}N1_{1}O3_{3}
Functional Groups Hydroxymethyl, tert-butyl, carboxylate
Chirality S configuration at the 5-position

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Beta-3 Adrenergic Receptor Agonism : Similar compounds have been identified as beta-3 adrenergic receptor agonists, which play a role in metabolic regulation and obesity treatment. This activity suggests potential applications in managing metabolic disorders.
  • Alpha-Glucosidase Inhibition : Derivatives of this compound have shown promise in inhibiting alpha-glucosidase activity, indicating potential benefits for type 2 diabetes management by reducing carbohydrate absorption.
  • Antiviral Properties : Some studies have noted that related compounds exhibit antiviral activities against various viruses, suggesting that this compound may also possess similar properties .
  • Antitumor Activity : In vitro studies demonstrated that certain derivatives inhibited the growth of murine Sarcoma 180 and L1210 cell lines, indicating potential antitumor effects .

Case Study 1: Metabolic Regulation

A study investigated the effects of beta-3 adrenergic receptor agonists on metabolic regulation. The findings suggested that compounds similar to this compound could enhance lipid metabolism and improve insulin sensitivity in obese models.

Case Study 2: Diabetes Management

Research focusing on alpha-glucosidase inhibitors highlighted the efficacy of pyrrolidine derivatives in managing postprandial hyperglycemia. The study indicated that these compounds could significantly lower blood glucose levels after meals in diabetic patients.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrrolidine ring.
  • Introduction of the hydroxymethyl group at the 5-position.
  • Addition of the tert-butyl and methyl substituents at the 2-position.

These synthetic pathways are crucial for producing derivatives with enhanced biological activity.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via mixed anhydride intermediates. For example, coupling a carboxylic acid with isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in dichloromethane (CH₂Cl₂) generates a reactive mixed anhydride. Subsequent reaction with hydroxylamine derivatives (e.g., 2-amino-2-methylpropanol) yields the target compound . Optimization involves monitoring reaction progress via LC-MS and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of coupling reagents) to minimize side products. Purification via flash chromatography (ethyl acetate/hexane gradients) is critical for isolating the product in high purity (~59% yield) .

Q. How is the stereochemical integrity of the (S)-configured hydroxymethyl group maintained during synthesis?

Stereoselective synthesis often employs chiral auxiliaries or catalysts. For instance, NaBH₄ reduction of ketone intermediates in tetrahydrofuran (THF) can preserve stereochemistry when paired with sterically hindered reagents. Diastereomeric ratios are monitored using chiral HPLC or NMR spectroscopy . In cases where racemization occurs (e.g., under acidic conditions), protecting group strategies (e.g., tert-butyloxycarbonyl, Boc) are used to stabilize the stereocenter .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃) and hydroxymethyl protons (δ ~3.5–4.0 ppm) .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) stretches .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (e.g., [M+H]+ expected for C₁₃H₂₃NO₃) .

Advanced Research Questions

Q. How can diastereomeric impurities arising during synthesis be resolved and quantified?

Diastereomers often form due to incomplete stereocontrol during reductions or coupling reactions. Techniques include:

  • Chiral chromatography : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • Crystallography : Single-crystal X-ray diffraction (via SHELXL refinement) provides unambiguous stereochemical assignments .
  • Dynamic NMR : To detect slow interconversion of stereoisomers at low temperatures .

Q. What strategies mitigate decomposition or instability during storage?

The compound’s hydroxymethyl group is prone to oxidation. Recommendations:

  • Store under inert gas (N₂/Ar) at –20°C.
  • Use stabilizers like BHT (butylated hydroxytoluene) in non-polar solvents (e.g., CH₂Cl₂).
  • Avoid prolonged exposure to light or moisture, which can hydrolyze the Boc group .

Q. How do reaction solvent and temperature influence the yield of critical intermediates?

Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while lower temperatures (0–5°C) reduce side reactions during anhydride formation. For example, sodium metaperiodate-mediated oxidations in THF/water mixtures at 35°C achieve >90% conversion to aldehyde intermediates, which are precursors to hydroxymethyl derivatives .

Q. What computational methods support the design of derivatives with improved bioactivity?

  • DFT (Density Functional Theory) : Predicts stability of stereoisomers and reaction transition states.
  • Molecular docking : Screens derivatives for binding affinity to biological targets (e.g., viral proteases) .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., methyl vs. methoxy groups) with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or NMR data?

Variations in melting points (e.g., 114–116°C vs. broader ranges) may stem from polymorphic forms or residual solvents. Solutions:

  • Recrystallize from ethyl acetate/hexane to obtain pure crystals.
  • Compare ¹³C NMR DEPT spectra to differentiate polymorphs .
  • Cross-validate data with literature using databases like Reaxys or SciFinder .

Q. Why do some synthetic routes report lower yields despite identical conditions?

Batch-to-batch variability in reagent purity (e.g., DIPEA moisture content) or catalyst aging (e.g., Pd/C in hydrogenation) can impact yields. Reproducibility requires:

  • Strict control of anhydrous conditions (e.g., molecular sieves in THF).
  • Pre-activation of catalysts (e.g., reducing Pd/C under H₂ before use) .

Methodological Best Practices

Q. What protocols ensure safe handling of hazardous intermediates during synthesis?

  • Use fume hoods for volatile reagents (e.g., CH₂Cl₂).
  • Personal protective equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • First aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

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